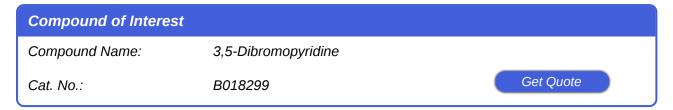


# 1H NMR and 13C NMR spectra of 3,5-Dibromopyridine

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An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectra of **3,5-Dibromopyridine** 

### Introduction

**3,5-Dibromopyridine** is a halogenated heterocyclic organic compound with the chemical formula C<sub>5</sub>H<sub>3</sub>Br<sub>2</sub>N.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3,5-dibromopyridine**, complete with data tables, experimental protocols, and visualizations to support researchers, scientists, and drug development professionals.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **3,5-dibromopyridine** is characterized by its simplicity due to the molecule's symmetry. The pyridine ring has three non-equivalent protons. The proton at the C4 position (H-4) appears as a triplet, while the protons at the C2 and C6 positions (H-2 and H-6) are chemically equivalent and appear as a doublet.

Below is a summary of the reported <sup>1</sup>H NMR spectral data in different deuterated solvents. The choice of solvent can slightly influence the chemical shifts.[2]



Proton	Chemical Shift (δ) in CDCl <sub>3</sub> (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Chemical Shift (δ) in dioxane (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-2, H-6	8.606	Doublet (d)	8.61	Doublet (d)	2.0	
H-4	8.008	Triplet (t)	8.15	Triplet (t)	2.0	

Table 1: <sup>1</sup>H NMR Data for **3,5-Dibromopyridine**.[3]

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **3,5-dibromopyridine** displays three distinct signals corresponding to the three sets of non-equivalent carbon atoms. The carbons directly bonded to the electronegative bromine atoms (C-3 and C-5) are significantly shielded, resulting in an upfield chemical shift. The chemical shifts for the carbon atoms are influenced by the electron-withdrawing effects of the nitrogen and bromine atoms.

Carbon	Chemical Shift (δ) in CDCl₃ (ppm)
C-2, C-6	151.3
C-4	141.9
C-3, C-5	121.5

Table 2: <sup>13</sup>C NMR Data for **3,5-Dibromopyridine**.

## **Experimental Protocols**

The following is a generalized protocol for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3,5-dibromopyridine**.

- 1. Sample Preparation
- Weigh approximately 5-10 mg of 3,5-dibromopyridine.

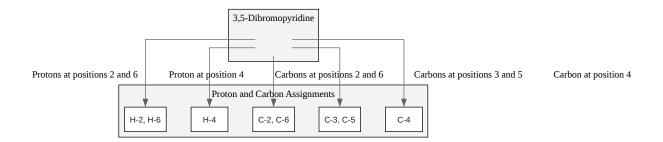


- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dioxane-d<sub>8</sub>) in a clean, dry NMR tube.[4] Chloroform-d is a common choice for many organic compounds.
- To ensure a homogeneous solution, cap the NMR tube and vortex it gently.
- 2. NMR Spectrometer Setup and Data Acquisition
- The spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.[3]
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For <sup>13</sup>C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. This involves broadband decoupling of the proton frequencies.
  [5]
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale. For CDCl<sub>3</sub>, the residual solvent peak at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C can be used as an internal reference.[6][7]
- Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative ratios of the different protons.

### **Visualization of Spectral Assignments**

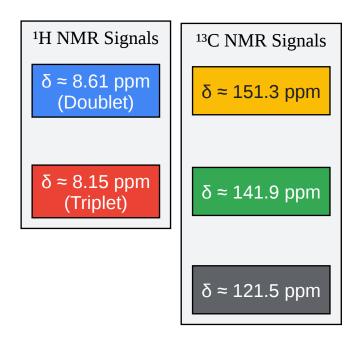
The following diagrams illustrate the structure of **3,5-dibromopyridine** and the logical relationship of its NMR signals.





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Caption: Structure of **3,5-Dibromopyridine** with proton and carbon assignments.



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